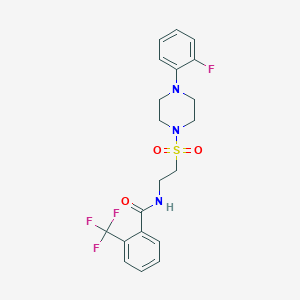

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F4N3O3S/c21-17-7-3-4-8-18(17)26-10-12-27(13-11-26)31(29,30)14-9-25-19(28)15-5-1-2-6-16(15)20(22,23)24/h1-8H,9-14H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMVZFYILYDPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring, a sulfonamide group, and a trifluoromethylbenzamide moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it has been observed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

- Signal Transduction Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and modulate intracellular signaling pathways related to cell survival and apoptosis.

1. Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 25.72 μM against MCF7 breast cancer cells, indicating its potential as an anticancer agent .

- In vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates. A xenograft model study showed that it inhibited tumor growth by approximately 48.89% compared to control groups .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. It has been shown to reduce levels of TNF-alpha and IL-6 in in vitro assays .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated:

| Treatment | IC50 (μM) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound | 1.30 | 48.89 |

| Control | 17.25 | 0 |

This data highlights the compound's superior efficacy compared to standard treatments like SAHA .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to prevent neuronal apoptosis induced by oxidative stress. Results showed a significant reduction in apoptotic markers, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is , with a molecular weight of approximately 439.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a trifluoromethylbenzamide moiety, which contribute to its biological activity.

Scientific Research Applications

1. Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit potential anticancer properties. For instance, derivatives have been tested against various human cancer cell lines, showing moderate to significant efficacy. A study highlighted that certain piperazine derivatives showed promising results in inhibiting cell proliferation in breast cancer cells, suggesting that this compound could be further explored for its anti-tumor effects .

2. Inhibition of Nucleoside Transporters

This compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them valuable targets in cancer therapy. Analogues of this compound have shown selective inhibition of ENT2, which may enhance therapeutic outcomes in nucleoside-based chemotherapies .

3. Neurological Research

The piperazine moiety in this compound is known for its interaction with neurotransmitter receptors. Studies suggest that derivatives can modulate the activity of serotonin and dopamine receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by MDPI, several piperazine derivatives were evaluated for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced the compounds' efficacy, with some derivatives achieving IC50 values indicative of strong antiproliferative effects .

Case Study 2: Selective ENTs Inhibition

A recent investigation into the structure-activity relationship of piperazine-based compounds revealed that specific substitutions on the piperazine ring enhanced selectivity towards ENT2 over ENT1. This selectivity is crucial for minimizing side effects associated with nucleoside transport inhibition during chemotherapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties

- Positional Isomerism: The fluorophenyl group’s position (2- vs.

- Benzamide Substitutents : The 2-trifluoromethyl group in the target compound contrasts with 3-nitro () or thiophene (), impacting electron-withdrawing effects and solubility .

- Linker Modifications : Ethoxy () and sulfonylethyl (Target) linkers influence conformational flexibility and binding kinetics .

Table 2: Spectral Data Comparison

Pharmacological Implications

The trifluoromethyl group may enhance blood-brain barrier penetration compared to nitro or cyano analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the piperazine sulfonyl intermediate via nucleophilic substitution of 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative.

- Step 2 : Coupling the intermediate with 2-(trifluoromethyl)benzamide using carbodiimide-based coupling agents (e.g., HBTU) in THF or DMF under inert conditions .

- Optimization : Reaction yields can be improved by controlling temperature (e.g., reflux in THF), stoichiometric ratios (1:1.2 for limiting reagents), and purification via silica gel chromatography (e.g., 10% MeOH in DCM) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing piperazine (δ 2.5–3.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈F₄N₃O₃S: 472.09 Da) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what assays quantify this impact?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or HPLC methods; the -CF₃ group increases logP by ~1.0 unit compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to track parent compound depletion. Fluorination reduces oxidative metabolism by CYP450 enzymes .

- Solubility : Determine equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell monolayers .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in neurological disorders?

- Methodological Answer :

- Alzheimer’s Disease : Transgenic mice (e.g., APP/PS1) for β-amyloid plaque reduction assays. Administer 10–50 mg/kg orally, with brain penetration assessed via LC-MS .

- Psychiatric Disorders : Dopamine D3 receptor-binding studies in rodent models (e.g., conditioned place preference for addiction). Use PET tracers to quantify receptor occupancy .

Q. How can molecular docking studies predict interactions with dopamine receptors, and what validation steps are required?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina with D3 receptor crystal structures (PDB: 3PBL). Parameterize the ligand’s sulfonyl and benzamide groups for hydrogen bonding with Ser196/Val189 residues .

- Validation : Compare docking scores (ΔG) with experimental IC50 values from radioligand displacement assays (e.g., [³H]spiperone competition). Discrepancies >1 log unit suggest force field inaccuracies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for enzyme inhibition assays?

- Methodological Answer :

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and incubation times (30 min vs. 60 min) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., clozapine for D2/D3 receptors) to calibrate inter-lab differences .

- Statistical Analysis : Apply ANOVA to compare replicates across studies, and use Cohen’s d to quantify effect size differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.